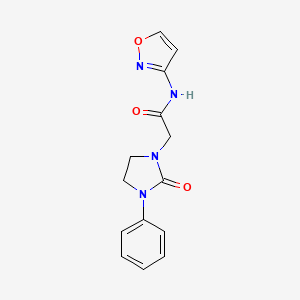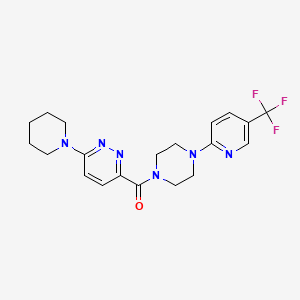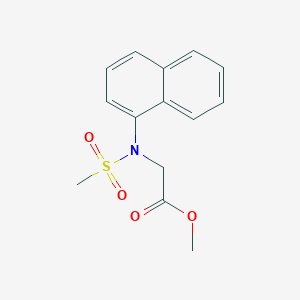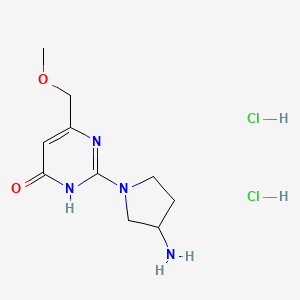
N-(isoxazol-3-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(isoxazol-3-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide, also known as ISO-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for macrophage migration inhibitory factor (MIF), a cytokine that plays a critical role in a variety of physiological and pathological processes.
Mechanism of Action
N-(isoxazol-3-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide inhibits the activity of MIF by binding to its active site. MIF is a cytokine that plays a critical role in inflammation, tumor growth, and immune response. By inhibiting the activity of MIF, this compound reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. This compound also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA).
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects. It reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. This compound also inhibits the migration and invasion of cancer cells by downregulating the expression of MMPs and uPA. In addition, this compound has been shown to enhance the activity of natural killer (NK) cells, leading to an increase in immune response.
Advantages and Limitations for Lab Experiments
N-(isoxazol-3-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that has a high affinity for MIF, making it a potent inhibitor of MIF activity. It has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, there are also some limitations to using this compound in lab experiments. It is a synthetic compound, which may limit its use in certain experimental settings. In addition, it may have off-target effects, which may complicate the interpretation of experimental results.
Future Directions
N-(isoxazol-3-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide has several potential future directions for research. One potential direction is to investigate its potential as a cancer therapy. This compound has been shown to inhibit the migration and invasion of cancer cells, making it a potential candidate for cancer therapy. Another potential direction is to investigate its potential as an anti-inflammatory therapy. This compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Finally, further studies are needed to investigate the safety and efficacy of this compound in human clinical trials.
Synthesis Methods
The synthesis of N-(isoxazol-3-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide involves the reaction of isoxazole-3-carbonyl chloride with 2-oxo-3-phenylimidazolidine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)glycine to yield the final product. This synthesis method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
N-(isoxazol-3-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects. This compound has been shown to inhibit the activity of MIF, a cytokine that plays a critical role in inflammation, tumor growth, and immune response. This compound has also been shown to inhibit the migration and invasion of cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-13(15-12-6-9-21-16-12)10-17-7-8-18(14(17)20)11-4-2-1-3-5-11/h1-6,9H,7-8,10H2,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSDGHZEOCXWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=NOC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dichlorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2901816.png)


![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2901819.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2901820.png)

![4-chloro-3-methyl-N-(1-phenylethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2901822.png)
![4-fluorophenyl 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B2901823.png)
![(E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2901825.png)
![N-benzyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2901826.png)

![3-({[4-(Trifluoromethoxy)phenyl]sulfonyl}amino)propanoic acid](/img/structure/B2901832.png)
